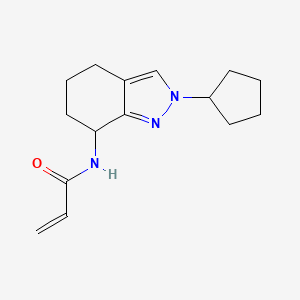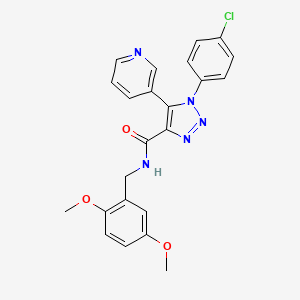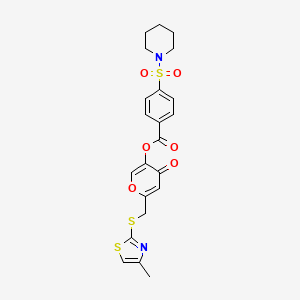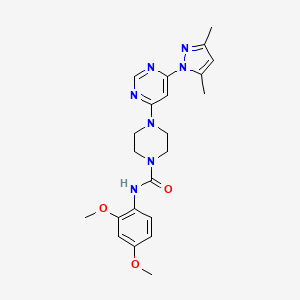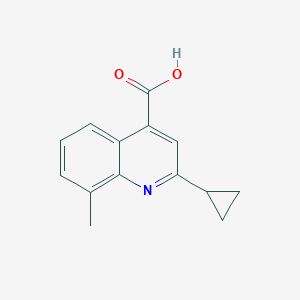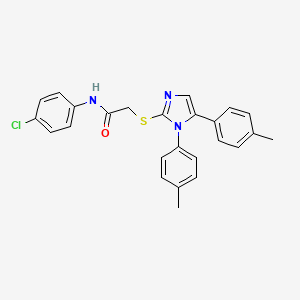
N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide, also known as CTI, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CTI is a small molecule that belongs to the class of imidazole-based compounds and has shown promising results in various preclinical studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide involves the reaction of 4-chloroaniline with 2-bromoacetylthiophene, followed by the reaction of the resulting intermediate with 1,5-di-p-tolyl-1H-imidazole-2-thiol.
Starting Materials
4-chloroaniline, 2-bromoacetylthiophene, 1,5-di-p-tolyl-1H-imidazole-2-thiol
Reaction
Step 1: 4-chloroaniline is reacted with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate in DMF to form N-(4-chlorophenyl)-2-bromoacetamide-thiophene intermediate., Step 2: The intermediate is then reacted with 1,5-di-p-tolyl-1H-imidazole-2-thiol in the presence of a base such as sodium hydride in DMF to form the final product N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide., Step 3: The product is then purified by recrystallization using a suitable solvent such as ethanol or methanol.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has also been shown to induce apoptosis in cancer cells and reduce oxidative stress in animal models.
生化和生理效应
N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has also been shown to reduce oxidative stress and protect against neurotoxicity.
实验室实验的优点和局限性
One of the main advantages of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide is its low toxicity and high selectivity for cancer cells. N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has also shown good bioavailability and pharmacokinetic properties in animal studies. However, one of the limitations of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide. One area of interest is the development of more efficient synthesis methods for N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide and its derivatives. Another area of interest is the optimization of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide for specific disease indications, such as cancer or neurodegenerative diseases. In addition, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide in human patients.
科学研究应用
N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has also been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis. In addition, N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c1-17-3-7-19(8-4-17)23-15-27-25(29(23)22-13-5-18(2)6-14-22)31-16-24(30)28-21-11-9-20(26)10-12-21/h3-15H,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINFFFQKVASJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

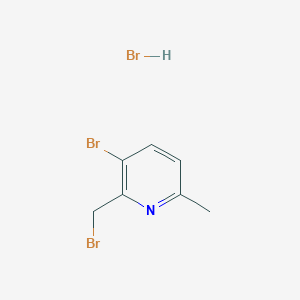
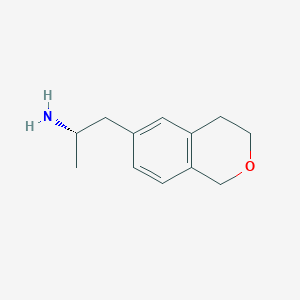
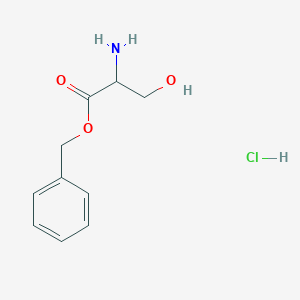
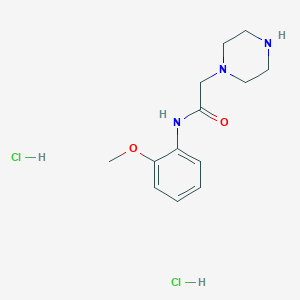
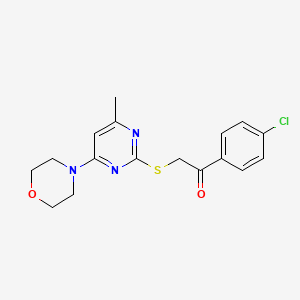
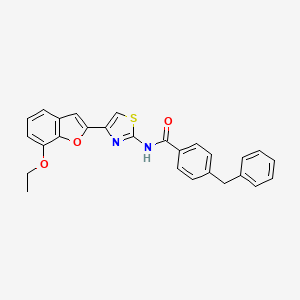
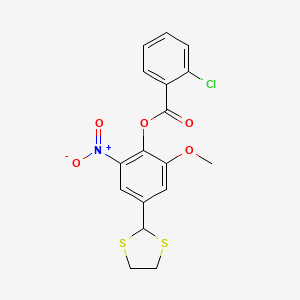
![6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2479257.png)
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
